

# Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



**Vapendavir-d5** is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This document provides a comprehensive overview of its chemical structure, properties, and the mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.

## **Chemical Properties and Structure**

**Vapendavir-d5** is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Vapendavir using mass spectrometry and liquid chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]

## **Physicochemical Properties**

The key physicochemical properties of **Vapendavir-d5** are summarized in the table below.



| Property          | Value                                                                                                                                                               | Source(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole                                                                               | [1]       |
| Synonyms          | BTA 798-d5; 3-Ethoxy-6-[2-[1-<br>(6-methyl-3-pyridazinyl)-4-<br>piperidinyl]ethoxy]-1,2-<br>benzisoxazole-d5                                                        | [1][2]    |
| Molecular Formula | C21H21D5N4O3                                                                                                                                                        | [1][2][3] |
| Molecular Weight  | 387.49 g/mol                                                                                                                                                        | [1][2][3] |
| CAS Number        | 2738376-73-1                                                                                                                                                        | [2][4]    |
| Purity            | ≥99% deuterated forms (d1-d5)                                                                                                                                       | [2][3]    |
| Formulation       | A solid                                                                                                                                                             | [2][3]    |
| Solubility        | Soluble in DMSO and<br>Methanol                                                                                                                                     | [2]       |
| SMILES            | CC1=CC=C(N=N1)N(CC2)CC<br>C2CCOC3=CC=C(C(OC([2H])<br>([2H])C([2H])([2H])<br>[2H])=NO4)C4=C3                                                                         | [2]       |
| InChI             | InChI=1S/C21H26N4O3/c1-3-<br>26-21-18-6-5-17(14-19(18)28-<br>24-21)27-13-10-16-8-11-<br>25(12-9-16)20-7-4-15(2)22-23-<br>20/h4-7,14,16H,3,8-13H2,1-<br>2H3/i1D3,3D2 | [2]       |
| InChlKey          | DKSVBVKHUICELN-<br>WNWXXORZSA-N                                                                                                                                     | [2]       |

# **Antiviral Activity and Mechanism of Action**



Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other "WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]



Click to download full resolution via product page

Mechanism of Action of Vapendavir.

## **Quantitative Antiviral Activity Data**

The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.



| Virus                             | Strain(s)                        | Assay                            | EC <sub>50</sub>       | Source(s) |
|-----------------------------------|----------------------------------|----------------------------------|------------------------|-----------|
| Enterovirus 71<br>(EV71)          | Various clinical isolates        | -                                | 0.5-1.4 μΜ             | [4][8]    |
| Enterovirus 71<br>(EV71)          | Panel of 21 isolates             | -                                | Average of 0.7<br>μΜ   | [2]       |
| Human<br>Rhinovirus 2<br>(HRV2)   | Laboratory strain                | Cytopathic Effect<br>(CPE) Assay | 1 ng/ml                | [2]       |
| Human<br>Rhinovirus 14<br>(HRV14) | Laboratory strain                | Cytopathic Effect<br>(CPE) Assay | 5 ng/ml                | [2]       |
| Human<br>Rhinovirus<br>(HRV)      | Panel of 39<br>clinical isolates | Cytopathic Effect<br>(CPE) Assay | Median of 7.3<br>ng/ml | [2]       |

# Experimental Protocols In Vitro Antiviral Activity Assay (CPE Reduction)

This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to determine the EC<sub>50</sub> of Vapendavir.

#### Methodology:

- Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.
- Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus (e.g., HRV, EV71).
- Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.



- Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).
- CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).
- Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC<sub>50</sub> value, the concentration at which the compound inhibits 50% of the viral CPE, is determined using regression analysis.



Click to download full resolution via product page

Workflow for a CPE Reduction Antiviral Assay.

### In Vitro Resistance Selection

This protocol describes a general method for selecting for antiviral resistance in vitro.







#### Methodology:

- Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal concentration of Vapendavir (e.g., close to the EC<sub>50</sub>).
- Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells
  with increasing concentrations of Vapendavir. This process is repeated for multiple
  passages.
- Isolation of Resistant Virus: After several passages, virus populations that can replicate in the presence of high concentrations of Vapendavir are isolated.
- Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing a CPE reduction assay and comparing its EC<sub>50</sub> value to that of the wild-type virus.
- Genotypic Characterization: The viral genome of the resistant isolates is sequenced, particularly the gene encoding the target protein (VP1 in this case), to identify mutations responsible for the resistance phenotype.[5][6]





Click to download full resolution via product page

Workflow for In Vitro Antiviral Resistance Selection.

# **Clinical Development**

Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections, particularly in high-risk patient populations such as those with asthma or chronic obstructive pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting antiviral for rhinovirus infections.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Vapendavir-d5 Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 10. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 11. RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]
- To cite this document: BenchChem. [Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820113#vapendavir-d5-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com